1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-N-(2-methoxyphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-32-21-12-6-5-11-19(21)26-24(30)20-15-18-23(29(20)16-17-9-3-2-4-10-17)27-22-13-7-8-14-28(22)25(18)31/h2-15H,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIISSFIKMGDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a halt in the cell cycle, preventing the proliferation of cancer cells.
Biological Activity
1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structural framework combines pyrido-pyrrolo-pyrimidine motifs with various functional groups, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.47 g/mol. The compound features multiple heterocyclic systems that contribute to its reactivity and biological properties.
Structural Characteristics
- Core Structure : Pyrido-pyrrolo-pyrimidine framework.
- Functional Groups : Benzyl group and methoxy groups on the phenyl ring.
The biological activity of this compound involves interactions with specific molecular targets such as enzymes or receptors. Research indicates that this compound may act as an enzyme inhibitor and receptor modulator, which are crucial for its pharmacological profile.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. A study focused on derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines demonstrated significant anti-COVID-19 activity in vitro. The derivatives were shown to prevent viral growth by more than 90% at specific concentrations while exhibiting low cytotoxicity against Vero cells .
| Compound Derivative | Anti-COVID-19 Activity | Cytotoxicity |
|---|---|---|
| Derivative 21 | >90% inhibition | Low |
| Derivative 22 | >90% inhibition | Low |
| Derivative 23 | >90% inhibition | Low |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro assays have reported that similar pyrimidine derivatives significantly inhibit cyclooxygenase-2 (COX-2) activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Use of organometallic compounds.
- Catalysis with palladium or copper for cyclization and substitution reactions.
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the core structure can enhance its interaction with biological targets.
Case Studies
Several case studies have explored the efficacy of this compound and its derivatives in various biological contexts:
- COVID-19 Inhibition : A series of derivatives were tested for their antiviral activity against SARS-CoV-2, showing promising results in inhibiting viral replication with minimal cytotoxic effects .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes involved in inflammatory pathways, demonstrating significant effects on COX enzymes .
Comparison with Similar Compounds
1-Position Modifications
N-Carboxamide Modifications
- N-(2-Methoxyphenyl) vs. N-(1-Naphthyl) :
Replacing the 2-methoxyphenyl group with a bulkier 1-naphthyl substituent (e.g., 1-benzyl-7-methyl-N-(1-naphthyl)-4-oxo-...carboxamide , CAS 902025-13-2) increases molecular weight and aromatic surface area, likely enhancing π-π stacking interactions in biological targets . - N-Alkyl vs.
Physicochemical Properties
Molecular Weight and Solubility
- The target compound (estimated molecular weight ~430 g/mol) is heavier than N,N,1,7-tetramethyl-4-oxo-...carboxamide (284.31 g/mol, CAS 946339-11-3), which lacks aromatic substituents, resulting in lower hydrophobicity .
- The 3-hydroxypropyl group in 1-benzyl-N-(3-hydroxypropyl)-4-oxo-...carboxamide (PubChem entry) introduces a polar hydroxyl group, likely enhancing aqueous solubility compared to the 2-methoxyphenyl analog .
Thermal Stability
- Melting points for N-aryl derivatives (e.g., ~215–245°C for naphthyl-substituted compounds ) are generally higher than those of N-alkyl analogs (e.g., 243–245°C for 1l in ), reflecting stronger intermolecular interactions in aryl-substituted compounds.
Data Tables
Table 1: Structural and Physicochemical Comparison of Selected Analogs
*Estimated based on structural analogy.
Research Findings and Trends
- Substituent Effects on Bioactivity : N-Aryl derivatives (e.g., 2-methoxyphenyl, 1-naphthyl) show promise in in vitro studies due to their planar aromatic structures, which may facilitate interactions with enzymatic targets .
- Synthetic Flexibility : The core pyrido-pyrrolo-pyrimidine scaffold allows modular substitution, enabling tuning of solubility (via alkyl/alkoxy groups) and binding affinity (via aryl groups) .
- Spectral Trends : 1H NMR shifts for aromatic protons in N-aryl derivatives (δ 7.2–8.5 ppm) differ significantly from alkyl analogs (δ 3.0–4.5 ppm for methoxypropyl groups), aiding structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
